4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione
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Overview
Description
4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine and methoxy groups in the compound enhances its chemical properties, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluoro-2-nitroaniline with methoxycarbonyl isothiocyanate, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA; conditions: room temperature to 50°C.
Reduction: NaBH4, LiAlH4; conditions: room temperature to reflux.
Substitution: Nucleophiles like amines or thiols; conditions: solvent (e.g., ethanol), base (e.g., potassium carbonate).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazoles.
Scientific Research Applications
4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-Fluoro-1H-benzo[d]imidazole-2-thione
- 6-Methoxy-1H-benzo[d]imidazole-2-thione
- 4-Fluoro-6-methoxy-1H-benzo[d]imidazole
Comparison: 4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity. Compared to its analogs, this compound exhibits improved pharmacokinetic properties and higher potency in various biological assays .
Properties
Molecular Formula |
C8H7FN2OS |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-fluoro-6-methoxy-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C8H7FN2OS/c1-12-4-2-5(9)7-6(3-4)10-8(13)11-7/h2-3H,1H3,(H2,10,11,13) |
InChI Key |
ZZCPWPLCLKUZIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)F)NC(=S)N2 |
Origin of Product |
United States |
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